molecular formula C13H14O3 B13051164 2-Isobutyl-5-methoxybenzofuran-3-carboxylicacid

2-Isobutyl-5-methoxybenzofuran-3-carboxylicacid

Cat. No.: B13051164
M. Wt: 218.25 g/mol
InChI Key: RPDQSZFGJKFXRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid, often involves constructing the benzofuran ring through various methods. One such method is a unique free radical cyclization cascade, which is an excellent method for synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to constructing complex benzofuran ring systems .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and other scalable techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid include other benzofuran derivatives such as:

Uniqueness

2-Isobutyl-5-methoxybenzofuran-3-carboxylic acid is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives. Its isobutyl and methoxy groups may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-(2-methylpropyl)-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-8(2)7-11-12(13(14)15)9-5-3-4-6-10(9)16-11/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

RPDQSZFGJKFXRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C2=CC=CC=C2O1)C(=O)O

Origin of Product

United States

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